N-Ethyl-N-methylguanidine
Overview
Description
N-Ethyl-N-methylguanidine is an organic compound belonging to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. This compound is characterized by the presence of both ethyl and methyl groups attached to the guanidine core, which influences its chemical properties and reactivity.
Scientific Research Applications
N-Ethyl-N-methylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: It is investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
Mode of Action
Guanidine derivatives, which n-ethyl-n-methylguanidine is a part of, are known to interact with various biological targets through hydrogen bonding due to their planarity and high basicity . This interaction can lead to changes in the target molecules and influence various biological processes .
Biochemical Pathways
Guanidine derivatives are known to play a role in a variety of biological activities, including the modulation of sugar conformation of nucleic acids . This can potentially affect various biochemical pathways and their downstream effects .
Result of Action
Guanidine derivatives are known to have a transformative potential on biological molecules . They can spontaneously assemble into multimeric integral membrane proteins in the presence of suitable target lipids . Their functions include roles in apoptosis, cell signaling, immunity, as well as attack and defense systems between different organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethyl-N-methylguanidine can be synthesized through several methods. One common approach involves the reaction of N-methylguanidine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods. For example, the reaction of N-methylguanidine with ethyl chloride in the presence of a catalyst such as potassium carbonate can be employed. This method offers higher yields and can be conducted in a continuous flow reactor to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-N-methylguanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted guanidines with various functional groups.
Comparison with Similar Compounds
N-Methylguanidine: Similar in structure but lacks the ethyl group.
N-Ethylguanidine: Similar in structure but lacks the methyl group.
N,N-Dimethylguanidine: Contains two methyl groups instead of one ethyl and one methyl group.
Uniqueness: N-Ethyl-N-methylguanidine is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This dual substitution pattern influences its basicity, hydrogen bonding ability, and interaction with molecular targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-ethyl-1-methylguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3/c1-3-7(2)4(5)6/h3H2,1-2H3,(H3,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGSQBLSFXFROK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274637 | |
Record name | N-Ethyl-N-methylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1113-61-7 | |
Record name | N-Ethyl-N-methylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Ethyl-N-methylguanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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